molecular formula C6H2Cl2F2O2S B2598711 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 2460756-24-3

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2598711
CAS No.: 2460756-24-3
M. Wt: 247.04
InChI Key: POIQBRQTIUVFRZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,5-dichlorothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiophene derivatives.

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the difluoroacetic acid moiety enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorothiophen-3-yl)acetic acid
  • 2-(2,5-Dichlorothiophen-3-yl)-2-oxoacetic acid
  • 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides

Uniqueness

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in drug design and materials science.

Properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIQBRQTIUVFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(C(=O)O)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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